Bromadryl

Description

The exact mass of the compound Embramine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

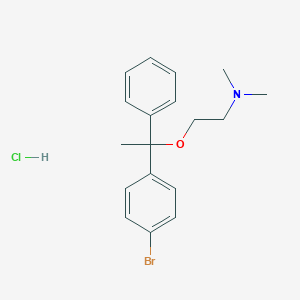

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZATSMKDYYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13977-28-1 | |

| Record name | Bromadryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromodiphenhydramine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine, a first-generation antihistamine of the ethanolamine class, exerts its primary therapeutic effects through its interaction with the histamine H1 receptor.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning bromodiphenhydramine's action at the H1 receptor. It details its role as a competitive antagonist and inverse agonist, the subsequent impact on intracellular signaling cascades, and its secondary anticholinergic properties. This document also outlines key experimental protocols for characterizing these interactions and visualizes the involved pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Bromodiphenhydramine is a brominated derivative of diphenhydramine, a well-established first-generation H1 receptor antagonist.[1] Like other antihistamines in its class, it is utilized for managing allergic reactions. Its pharmacological profile is characterized by both anti-allergic and sedative properties, stemming from its interactions with central and peripheral H1 receptors.[1][2] Furthermore, bromodiphenhydramine exhibits significant antimuscarinic (anticholinergic) activity, contributing to both its therapeutic applications and side-effect profile.[1] This guide will delve into the core mechanism of action of bromodiphenhydramine at the H1 receptor, exploring its binding characteristics, its influence on G-protein coupled receptor (GPCR) signaling, and the downstream cellular consequences.

H1 Receptor Binding and Inverse Agonism

Bromodiphenhydramine functions as a competitive antagonist at the histamine H1 receptor, meaning it competes with histamine for the same binding site.[1][3] More specifically, like many other first-generation antihistamines, it is classified as an inverse agonist.[4][5]

Histamine H1 receptors can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even in the absence of an agonist like histamine, a small fraction of H1 receptors can spontaneously adopt the active conformation, leading to a basal level of constitutive activity.[5][6] While a neutral antagonist would block the binding of an agonist without affecting this basal activity, an inverse agonist, such as bromodiphenhydramine, preferentially binds to and stabilizes the inactive conformation of the receptor. This action shifts the conformational equilibrium towards the inactive state, thereby reducing the constitutive activity of the receptor.[4]

Quantitative Data

Table 1: Receptor Binding Affinities of Diphenhydramine (Proxy for Bromodiphenhydramine)

| Compound | Receptor | Kᵢ (nM) |

| Diphenhydramine | Histamine H₁ | 16[7] |

Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for bromodiphenhydramine.[7]

As an ethanolamine derivative, bromodiphenhydramine also exhibits significant affinity for muscarinic acetylcholine receptors, which underlies its anticholinergic effects.[1]

Table 2: Muscarinic Receptor Binding Affinities of Diphenhydramine (Proxy for Bromodiphenhydramine)

| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) |

| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |

Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for bromodiphenhydramine.[7]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7] The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of its associated G-protein.

The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to a cellular response.

By acting as an inverse agonist, bromodiphenhydramine stabilizes the H1 receptor in its inactive state, preventing this Gq/11-mediated signaling cascade.[7]

Impact on NF-κB Signaling

The activation of the H1 receptor and the subsequent Gq/11-PLC-PKC cascade can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in the inflammatory response by promoting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. By acting as an inverse agonist and inhibiting the upstream signaling events, bromodiphenhydramine can reduce the activity of the NF-κB immune response transcription factor. This contributes to its anti-inflammatory and anti-allergic effects.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of bromodiphenhydramine for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.[7]

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]mepyramine (a selective H1 antagonist).

-

Test Compound: Bromodiphenhydramine.

-

Non-specific Binding Control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and fluid.

Procedure:

-

Membrane Preparation: Thaw and resuspend the receptor membrane preparation in ice-cold assay buffer.

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Membrane preparation, assay buffer, and [³H]mepyramine.

-

Non-specific Binding: Membrane preparation, mianserin, and [³H]mepyramine.

-

Competitive Binding: Membrane preparation, varying concentrations of bromodiphenhydramine, and [³H]mepyramine.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the bromodiphenhydramine concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Assay: GTPγS Binding Assay for Inverse Agonism

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding that occurs due to the constitutive activity of the H1 receptor.[8][9]

Materials:

-

Receptor Source: Cell membranes expressing the H1 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Bromodiphenhydramine.

-

Assay Buffer: Containing MgCl₂, NaCl, and GDP.

-

Filtration System or Scintillation Proximity Assay (SPA) beads.

Procedure:

-

Incubation: Incubate the cell membranes with varying concentrations of bromodiphenhydramine in the assay buffer.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Termination and Separation: After a defined incubation period, terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or an SPA-based method.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS.

-

Data Analysis: A decrease in basal [³⁵S]GTPγS binding in the presence of bromodiphenhydramine indicates inverse agonistic activity.

Conclusion

Bromodiphenhydramine's primary mechanism of action at the histamine H1 receptor is that of a competitive antagonist and, more specifically, an inverse agonist. By preferentially binding to and stabilizing the inactive conformation of the H1 receptor, it not only blocks the action of histamine but also reduces the receptor's constitutive activity. This leads to the inhibition of the Gq/11-mediated signaling cascade, resulting in a decrease in intracellular calcium levels and the suppression of downstream pro-inflammatory pathways, including NF-κB activation. A thorough understanding of these molecular interactions, supported by the experimental protocols outlined in this guide, is fundamental for the continued research and development of H1 receptor-targeted therapeutics.

References

- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromodiphenhydramine Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Bromodiphenhydramine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the pharmacokinetic and bioavailability characteristics of Bromodiphenhydramine, a first-generation antihistamine, within the context of preclinical animal models. Due to the limited availability of specific quantitative data for Bromodiphenhydramine in the public domain, this guide synthesizes the available information and leverages data from its close structural analog, Diphenhydramine, to provide a robust framework for research and development activities.

Introduction

Bromodiphenhydramine is an ethanolamine-class antihistamine that functions as a competitive antagonist at histamine H1 receptors.[1] Its therapeutic applications are rooted in its anti-allergic, sedative, antiemetic, and anticholinergic properties.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models is fundamental for the design of toxicological studies, the prediction of human pharmacokinetics, and the optimization of drug delivery systems.

Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for Bromodiphenhydramine are not widely published, it is generally understood to be well-absorbed from the digestive tract and exhibits high protein binding.[2] The metabolism is primarily hepatic, involving the cytochrome P-450 system, and excretion occurs mainly through the kidneys.[2]

Quantitative Data Summary (Diphenhydramine as a Surrogate)

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of Diphenhydramine in various animal models. These values can serve as a valuable reference point for studies involving Bromodiphenhydramine.

| Parameter | Animal Model | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (F) | Source(s) |

| Diphenhydramine | Dog | Intravenous (IV) | 1 mg/kg | - | - | - | 4.2 ± 0.5 h | - | [3] |

| Dog | Intramuscular (IM) | 2 mg/kg | - | - | - | 6.8 ± 0.7 h | 88% | [3] | |

| Dog | Oral (PO) | 5 mg/kg | 36 ± 20 ng/mL | - | - | 5.0 ± 7.1 h | 7.8% | [4] | |

| Rat | Not Specified | Not Specified | - | - | - | - | - | [5] | |

| Mouse | Not Specified | Not Specified | - | - | - | - | - | [5] |

Note: The significant variability in oral bioavailability of diphenhydramine in dogs highlights the importance of formulation and potential first-pass metabolism.

Experimental Protocols

The following section details a generalized experimental protocol for conducting a pharmacokinetic study of Bromodiphenhydramine in a rat model. This methodology can be adapted for other animal models and specific research questions.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Bromodiphenhydramine following oral administration in Wistar rats.

Materials:

-

Male Wistar rats (200-250g)

-

Bromodiphenhydramine formulation

-

Oral gavage needles

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[6]

-

Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.[6] This minimizes the impact of food on drug absorption.

-

Drug Administration: Administer the Bromodiphenhydramine formulation orally via gavage at a predetermined dose.[6]

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]

-

Plasma Separation: Immediately following collection, centrifuge the blood samples to separate the plasma.[6]

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Bromodiphenhydramine in rat plasma.

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.

Conclusion

The pharmacokinetic and bioavailability assessment of Bromodiphenhydramine in animal models is a critical component of its preclinical development. While a paucity of direct quantitative data exists for Bromodiphenhydramine, the extensive information available for its analog, Diphenhydramine, provides a solid foundation for initiating research. The experimental protocols and analytical methodologies outlined in this guide offer a practical starting point for researchers. Future studies focused on generating specific pharmacokinetic data for Bromodiphenhydramine will be invaluable for refining its therapeutic potential and ensuring its safe and effective translation to clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between antihistamic activity and plasma level of diphenhydramine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Anticholinergic Properties of Bromodiphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodiphenhydramine, a first-generation ethanolamine antihistamine, is a potent H1 receptor antagonist that also exhibits significant anticholinergic properties.[1] This activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), contributing to both its therapeutic applications and its characteristic side-effect profile, such as dry mouth and sedation.[2] Due to a scarcity of direct quantitative binding data for Bromodiphenhydramine, this guide utilizes data from its structurally similar parent compound, diphenhydramine, as a surrogate to provide a comprehensive analysis of its anticholinergic potential. This document outlines the mechanism of action, quantitative receptor affinity, detailed experimental protocols for assessing anticholinergic activity, and the relevant intracellular signaling pathways.

Mechanism of Anticholinergic Action

Bromodiphenhydramine's anticholinergic effects are mediated through its competitive antagonism of muscarinic acetylcholine receptors.[3][4] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades. This blockade of muscarinic signaling in the central and peripheral nervous systems leads to a range of physiological effects. Ethanolamine derivative antihistamines, such as Bromodiphenhydramine, are noted for having greater anticholinergic activity compared to other classes of antihistamines.[1]

Quantitative Analysis of Anticholinergic Potency

The anticholinergic potency of a compound is primarily determined by its binding affinity (Ki) for the five subtypes of muscarinic receptors (M1-M5) and its functional antagonism (pA2) in physiological assays. The following tables summarize the available data for diphenhydramine, serving as a proxy for Bromodiphenhydramine.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Diphenhydramine

| Receptor Subtype | Ki (nM) |

| M1 | 210 |

| M2 | 130 |

| M3 | 240 |

| M4 | 112 |

| M5 | 260 |

A lower Ki value indicates a higher binding affinity.[5]

Table 2: Functional Antagonism of Muscarinic Receptors by Diphenhydramine

| Assay | Parameter | Value |

| Inhibition of M3 receptor-mediated ion transport in airway mucus gland cells | pA2 | 6.2 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[2]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This in vitro method directly measures the affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

-

Receptor Source: Commercially available cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine for M1 selectivity).

-

Test Compound: Bromodiphenhydramine.

-

Reference Compound: A well-characterized muscarinic antagonist (e.g., atropine) for determination of non-specific binding.

-

Assay Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand via filtration through glass fiber filters.

-

Scintillation Counter: For quantifying the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + a high concentration of the reference compound.

-

Test Compound Competition: Receptor membranes + radioligand + varying concentrations of Bromodiphenhydramine.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Isolated Organ Bath Functional Assay (pA2 Determination via Schild Analysis)

This ex vivo method assesses the functional consequence of receptor antagonism by measuring the inhibition of agonist-induced tissue contraction.

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

-

Isolated Tissue: A smooth muscle preparation known to express muscarinic receptors (e.g., guinea pig ileum or trachea).

-

Organ Bath System: A temperature-controlled (37°C) chamber with aeration (95% O₂/5% CO₂) and an isometric force transducer to measure tissue contraction.

-

Physiological Salt Solution: A solution that mimics the ionic composition of extracellular fluid (e.g., Krebs-Henseleit solution).

-

Muscarinic Agonist: A stable acetylcholine analogue (e.g., carbachol).

-

Antagonist: Bromodiphenhydramine.

Procedure:

-

Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a slight resting tension.

-

Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes, with regular washes every 15-20 minutes.

-

Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath to generate a concentration-response curve. Wash the tissue thoroughly until it returns to the baseline resting tension.

-

Antagonist Incubation: Add a known concentration of Bromodiphenhydramine to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: While the antagonist is present, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, the plot should be linear with a slope not significantly different from 1.

-

The pA2 value is determined from the x-intercept of the linear regression line.

-

Schild Analysis Workflow

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine.[6] There are five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades. Bromodiphenhydramine, as an antagonist, blocks these pathways at the receptor level.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3][6] Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[3][7] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA).[7]

Muscarinic Receptor Signaling

Conclusion

Bromodiphenhydramine possesses significant anticholinergic properties mediated by the blockade of muscarinic acetylcholine receptors. While direct binding data for Bromodiphenhydramine is limited, the data from its parent compound, diphenhydramine, indicates a notable affinity for all five muscarinic receptor subtypes. The anticholinergic activity can be robustly quantified using established in vitro and ex vivo methodologies, such as radioligand binding assays and isolated organ bath experiments with Schild analysis. A thorough understanding of its interaction with muscarinic receptor signaling pathways is fundamental for predicting its clinical efficacy and side-effect profile. Further research to determine the precise binding affinities of Bromodiphenhydramine for all muscarinic receptor subtypes is warranted to fully elucidate its anticholinergic profile.

References

- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Allergies: Exploring Novel Therapeutic Applications of Bromodiphenhydramine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bromodiphenhydramine, a first-generation ethanolamine antihistamine, is well-established for its efficacy in managing allergic reactions. This is primarily attributed to its potent antagonism of the histamine H1 receptor.[1][2] Like other first-generation antihistamines, it can cross the blood-brain barrier, leading to sedative effects.[1] However, emerging evidence and the pharmacological profile of structurally related compounds suggest that the therapeutic potential of Bromodiphenhydramine extends beyond its traditional use. This technical guide delves into the novel therapeutic applications of Bromodiphenhydramine, exploring its potential as an antimicrobial agent, a local anesthetic, and for the management of symptoms associated with Parkinson's disease. We will examine the underlying mechanisms of action, present available quantitative data, and provide detailed experimental protocols to facilitate further research and development in these promising areas.

Antimicrobial Properties

Recent studies have indicated that Bromodiphenhydramine possesses antimicrobial properties, suggesting its potential as a repurposed therapeutic for infectious diseases.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that Bromodiphenhydramine hydrochloride can inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria at concentrations between 50 to 100 µg/ml.[3] Notably, it was found to have a broader spectrum of activity compared to its parent compound, diphenhydramine.[3] Furthermore, in vivo studies in mice showed that Bromodiphenhydramine offered protection against a lethal challenge of Salmonella typhimurium and significantly reduced the bacterial load in the liver, spleen, and blood.[3][4]

Table 1: Antimicrobial Activity of Bromodiphenhydramine

| Application | Organism | Concentration/Dose | Observed Effect | Reference |

| In Vitro | Gram-positive & Gram-negative bacteria | 50 - 100 µg/ml | Inhibition of bacterial growth | [3] |

| In Vivo | Salmonella typhimurium | 1.5 and 3 µg/g (single dose) | Protection against lethal challenge & reduced bacterial multiplication | [3][4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Bromodiphenhydramine against a panel of microorganisms.

Materials:

-

Bromodiphenhydramine hydrochloride

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bromodiphenhydramine Stock Solution: Prepare a stock solution of Bromodiphenhydramine hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the Bromodiphenhydramine stock solution in the 96-well plates containing the appropriate broth to achieve a range of concentrations (e.g., 0.1 to 200 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration suitable for fungal growth.

-

Determination of MIC: The MIC is the lowest concentration of Bromodiphenhydramine that completely inhibits visible growth of the microorganism.

Local Anesthetic Potential

The structural similarity of diphenhydramine to local anesthetics and its known sodium channel blocking activity suggest that Bromodiphenhydramine may also possess local anesthetic properties.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes, thereby preventing the propagation of action potentials and nociceptive signals. Studies on diphenhydramine have shown that it inhibits neuronal sodium currents, with a higher affinity for the inactivated state of the channel.[5] This provides a strong rationale for investigating similar properties in Bromodiphenhydramine.

Experimental Protocol: In Vivo Model of Local Anesthesia

This protocol describes a mouse model to quantify the analgesic effects of Bromodiphenhydramine following subcutaneous administration.[6]

Materials:

-

Bromodiphenhydramine hydrochloride

-

Sterile saline

-

Male mice (e.g., Swiss Webster)

-

Electrical stimulator with needle electrodes

-

Vocalization monitoring equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental setup.

-

Baseline Vocalization Threshold: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdomen and recording the current at which vocalization occurs.

-

Drug Administration: Subcutaneously inject a defined volume of Bromodiphenhydramine solution (at various concentrations) or vehicle control (saline) into the abdominal skin.

-

Assessment of Analgesia: At predetermined time intervals post-injection, apply the electrical stimulus and record the vocalization threshold. An increase in the threshold indicates an analgesic effect.

-

Data Analysis: Plot the time course of the analgesic effect for each dose. The duration of action and dose-response relationship can be determined.

Application in Parkinson's Disease Symptom Management

The anticholinergic properties of first-generation antihistamines have been historically utilized to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity.[7][8]

Mechanism of Action: Anticholinergic Effects

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic neurons in the striatum. Bromodiphenhydramine's ability to act as a muscarinic acetylcholine receptor antagonist can help to rebalance this neurotransmitter system, thereby alleviating some of the motor symptoms.[1][7]

Experimental Protocol: Rodent Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to study Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.

Materials:

-

6-hydroxydopamine (6-OHDA)

-

Desipramine

-

Bromodiphenhydramine hydrochloride

-

Adult male rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Apomorphine or amphetamine for rotational behavior testing

Procedure:

-

Pre-treatment: Administer desipramine to protect noradrenergic neurons from 6-OHDA toxicity.

-

Stereotaxic Surgery: Unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra to create a lesion in the dopaminergic pathway.

-

Behavioral Assessment (pre-drug): After a recovery period, assess the extent of the lesion by inducing rotational behavior with apomorphine or amphetamine.

-

Bromodiphenhydramine Treatment: Administer Bromodiphenhydramine at various doses to the lesioned rats.

-

Behavioral Assessment (post-drug): Re-evaluate the rotational behavior and other motor functions (e.g., cylinder test for forelimb use) to determine the effect of Bromodiphenhydramine on motor symptoms.

Potential for Ion Channel Modulation

The structural similarities between Bromodiphenhydramine and other first-generation antihistamines that have been shown to modulate ion channels suggest that this could be an additional mechanism contributing to its diverse pharmacological effects.

Potassium and Sodium Channel Interactions

Studies on the related compound brompheniramine have demonstrated its ability to block human ether-a-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization.[9][10] Diphenhydramine has been shown to inhibit neuronal sodium channels.[5] It is plausible that Bromodiphenhydramine shares these properties, which could have implications for its therapeutic applications and its safety profile.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for studying the effects of Bromodiphenhydramine on specific ion channels (e.g., hERG or Nav1.5) expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the ion channel of interest

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular and extracellular recording solutions

-

Bromodiphenhydramine hydrochloride

Procedure:

-

Cell Preparation: Culture and prepare the cells for electrophysiological recording.

-

Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.

-

Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Voltage Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

-

Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of Bromodiphenhydramine.

-

Data Acquisition and Analysis: Record the changes in the ionic current in the presence of the drug to determine the extent of inhibition and to characterize the mechanism of block (e.g., state-dependence).

Conclusion

The available evidence, though in some areas preliminary, strongly suggests that the therapeutic utility of Bromodiphenhydramine is not limited to its antihistaminic effects. Its potential as an antimicrobial agent, a local anesthetic, and a symptomatic treatment for Parkinson's disease warrants further rigorous investigation. The exploration of its interactions with key ion channels will be crucial in elucidating the full spectrum of its pharmacological activity and in identifying new therapeutic targets. This guide provides a foundational framework for researchers and drug development professionals to design and execute studies that will further clarify and potentially expand the clinical applications of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Bromodiphenhydramine used for? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mean effective volume of local anesthetics by nerve conduction technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Blockade of HERG K+ channel by an antihistamine drug brompheniramine requires the channel binding within the S6 residue Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological effects of brompheniramine on cardiac ion channels and action potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Screening of Novel Bromodiphenhydramine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, screening, and structure-activity relationship (SAR) of novel derivatives of Bromodiphenhydramine. This document is intended to serve as a detailed guide for researchers in the fields of medicinal chemistry and pharmacology, offering insights into the development of new antihistaminic agents with potentially improved therapeutic profiles.

Introduction

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, known for its antagonism of the histamine H1 receptor.[1] By competitively blocking the effects of histamine, it alleviates symptoms associated with allergic reactions.[1] Like other first-generation antihistamines, Bromodiphenhydramine can cross the blood-brain barrier, leading to sedation.[2] The development of novel derivatives is a key strategy to modulate its pharmacological properties, aiming for enhanced efficacy and reduced side effects. The core structure of Bromodiphenhydramine, consisting of a diphenylmethane moiety with a bromine substitution, an ether linkage, and a terminal dimethylamine group, serves as a versatile scaffold for chemical modification.[2]

Synthesis of Bromodiphenhydramine Derivatives

The chemical synthesis of Bromodiphenhydramine and its derivatives is a well-established process, typically involving a two-step procedure: formation of a substituted benzhydrol followed by an etherification reaction.[2]

General Synthetic Pathway

A common and effective route to synthesize the benzhydrol intermediate is through a Grignard reaction. This involves the reaction of a phenylmagnesium halide with a substituted benzaldehyde. For Bromodiphenhydramine itself, this would be the reaction of phenylmagnesium bromide with 4-bromobenzaldehyde to produce (4-bromophenyl)(phenyl)methanol.[3]

The subsequent etherification step involves the reaction of the synthesized benzhydrol with an amino alcohol derivative. Specifically, the benzhydrol is treated with a base such as sodium hydride to form an alkoxide, which then reacts with a 2-chloro-N,N-dialkylethanamine hydrochloride, such as 2-chloro-N,N-dimethylethanamine hydrochloride, to yield the final Bromodiphenhydramine derivative.[2]

Novel derivatives can be created by introducing substitutions on the Grignard reagent or the benzaldehyde in the initial step, or by utilizing different amino alcohol derivatives in the etherification step.[2]

References

- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Metabolic Journey of Bromodiphenhydramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Bromodiphenhydramine in the liver. Due to the limited availability of specific quantitative data for Bromodiphenhydramine, this guide leverages data from its close structural analog, Diphenhydramine, to provide a robust framework for understanding its biotransformation. The information presented herein is intended to support research, drug development, and pharmacokinetic studies.

Introduction

Bromodiphenhydramine, an ethanolamine-class antihistamine, is a brominated derivative of Diphenhydramine.[1] It exerts its therapeutic effects through competitive antagonism of histamine H1 receptors.[2] Like other first-generation antihistamines, its metabolism is primarily hepatic, mediated by the cytochrome P-450 (CYP) enzyme system.[1][3] Understanding the metabolic fate of Bromodiphenhydramine is crucial for defining its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use.

Hepatic Metabolic Pathways

The metabolism of Bromodiphenhydramine is anticipated to mirror that of Diphenhydramine, proceeding through Phase I and Phase II reactions.[3]

Phase I Metabolism:

The initial phase of biotransformation involves the modification of the Bromodiphenhydramine molecule, primarily through oxidation and demethylation reactions catalyzed by CYP enzymes.

-

N-Demethylation: This is a major metabolic pathway for Diphenhydramine and is expected to be for Bromodiphenhydramine as well.[3][4] The sequential removal of methyl groups from the tertiary amine results in the formation of N-desmethyl-bromodiphenhydramine and N,N-didesmethyl-bromodiphenhydramine.[3]

-

N-Oxidation: This reaction leads to the formation of Bromodiphenhydramine N-oxide.[3]

-

Oxidative Deamination: This pathway results in the cleavage of the side chain, leading to the formation of a diphenylmethoxyacetic acid analogue.[3]

Phase II Metabolism:

Following Phase I reactions, the metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Glucuronidation: Metabolites from Phase I, as well as the parent drug, can be conjugated with glucuronic acid.[3][5]

The resulting hydrophilic conjugates are then primarily excreted in the urine.[3]

Quantitative Data on Metabolic Pathways

Table 1: Enzyme Kinetic Data for Diphenhydramine N-demethylation by CYP2D6 [4]

| Parameter | Value |

| Enzyme | Recombinant human CYP2D6 |

| Km (μM) | 1.12 ± 0.21 |

| Vmax (pmol/min/pmol P450) | Not reported |

Table 2: Inhibition Constants (Ki) of Diphenhydramine for CYP2D6 [6][7]

| Substrate | Ki (μM) | Inhibition Type |

| Bufuralol | ~11 | Competitive |

| Dextromethorphan | 2-11 | Competitive |

Table 3: Contribution of CYP Isoforms to Diphenhydramine N-demethylation [4]

| CYP Isoform | Affinity |

| CYP2D6 | High |

| CYP1A2 | Low |

| CYP2C9 | Low |

| CYP2C19 | Low |

Experimental Protocols

The following are detailed methodologies for key experiments to study the in vitro metabolism of Bromodiphenhydramine.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of Bromodiphenhydramine when incubated with human liver microsomes.

Materials:

-

Bromodiphenhydramine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Bromodiphenhydramine in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of Bromodiphenhydramine using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Identification of Metabolites in Human Liver Microsomes

Objective: To identify the major metabolites of Bromodiphenhydramine formed by human liver microsomes.

Materials:

-

Same as Protocol 1.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Follow steps 1-7 of Protocol 1, using a longer incubation time (e.g., 60 minutes) for the main sample.

-

Analyze the supernatant using a high-resolution LC-MS/MS system.

-

Acquire full scan MS and data-dependent MS/MS data.

-

Process the data using metabolite identification software to search for potential metabolites based on predicted biotransformations (e.g., demethylation, oxidation, glucuronidation).

-

Compare the MS/MS fragmentation patterns of the potential metabolites with that of the parent drug to confirm their structures.

Protocol 3: Determination of CYP450 Isoform Contribution (Reaction Phenotyping)

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of Bromodiphenhydramine.

Materials:

-

Same as Protocol 1.

-

Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP1A2, CYP2C9, CYP2C19, etc.).

-

Specific chemical inhibitors for each CYP isoform.

Procedure:

-

Recombinant Enzyme Approach:

-

Incubate Bromodiphenhydramine with a panel of individual recombinant CYP enzymes.

-

Measure the rate of metabolite formation for each enzyme.

-

The enzyme(s) showing the highest activity are the primary contributors.

-

-

Chemical Inhibition Approach:

-

Incubate Bromodiphenhydramine with HLMs in the presence and absence of specific CYP inhibitors.

-

Measure the rate of metabolite formation.

-

A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

Visualizations

Caption: Proposed metabolic pathway of Bromodiphenhydramine in the liver.

References

- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variability of diphenhydramine N-glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

The Central Nervous System Effects of Bromodiphenhydramine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine, a first-generation ethanolamine antihistamine, exerts significant effects on the central nervous system (CNS) primarily through its potent antagonism of histamine H1 receptors and its considerable anticholinergic activity at muscarinic acetylcholine receptors.[1][2][3][4] As a brominated derivative of diphenhydramine, it readily crosses the blood-brain barrier, leading to a range of CNS effects, most notably sedation, but also including antiemetic and antidyskinetic actions.[1][5] This technical guide provides an in-depth analysis of the pharmacological actions of bromodiphenhydramine on the CNS. Due to a scarcity of publicly available, specific receptor binding data for bromodiphenhydramine, this paper utilizes quantitative data from its parent compound, diphenhydramine, as a close structural and functional analogue to provide a quantitative perspective on its likely receptor affinity profile.[6][7] Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways and experimental workflows.

Introduction

Bromodiphenhydramine is a well-established first-generation antihistamine used for the management of allergic symptoms.[3][8] Its therapeutic efficacy stems from its competitive antagonism of histamine H1 receptors in the periphery. However, its lipophilic nature facilitates passage across the blood-brain barrier, leading to significant interactions with CNS receptors.[2][5] The primary CNS effects are mediated by its inverse agonism at histamine H1 receptors, which disrupts the wakefulness-promoting signals of histamine, and its antagonism of muscarinic acetylcholine receptors, which contributes to both its therapeutic and adverse effect profile.[2][9] Understanding the nuanced interactions of bromodiphenhydramine with these CNS receptors is critical for drug development, predicting clinical outcomes, and managing its side effect profile, which includes drowsiness, dizziness, and cognitive impairment.[3][10][11]

Mechanism of Action in the Central Nervous System

The CNS effects of bromodiphenhydramine are a direct consequence of its interaction with at least two major neurotransmitter systems:

-

Histaminergic System: In the CNS, histamine functions as a key neurotransmitter that promotes wakefulness and alertness.[5] Bromodiphenhydramine, by blocking H1 receptors, acts as an inverse agonist, reducing the constitutive activity of these receptors and thereby suppressing the arousal signals mediated by histamine.[9][12] This is the primary mechanism behind its sedative and hypnotic effects.[1][2]

-

Cholinergic System: Bromodiphenhydramine is a potent antagonist of muscarinic acetylcholine receptors.[1][2] This anticholinergic activity contributes to its antiemetic and antidyskinetic properties, which have been utilized in the management of motion sickness and drug-induced extrapyramidal symptoms.[1][4] However, this action is also responsible for a range of adverse CNS effects, including dry mouth, blurred vision, urinary retention, and cognitive impairment.[3][10]

Quantitative Receptor Binding Profile

While specific quantitative binding data for bromodiphenhydramine is limited in the public domain, the receptor binding affinities of its parent compound, diphenhydramine, serve as a valuable proxy.[7] The following tables summarize the receptor binding affinities (Ki in nM) for diphenhydramine, providing a comparative context for the anticipated binding profile of bromodiphenhydramine. Lower Ki values indicate a higher binding affinity.

Table 1: Histamine H1 Receptor Binding Affinity of Diphenhydramine [7]

| Compound | Receptor | Kᵢ (nM) |

| Diphenhydramine | Histamine H₁ | 16 |

Table 2: Muscarinic Receptor Subtype Binding Affinities of Diphenhydramine [7]

| Compound | M₁ (nM) | M₂ (nM) | M₃ (nM) | M₄ (nM) | M₅ (nM) |

| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |

Signaling Pathways

The CNS effects of bromodiphenhydramine are initiated by its blockade of G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the histamine H1 receptor and the muscarinic acetylcholine receptors.

Caption: Histamine H1 Receptor Signaling Pathway.[7]

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.[7]

Experimental Protocols

The quantitative characterization of bromodiphenhydramine's binding affinity for CNS receptors is achieved through in vitro radioligand binding assays.[13][14] The following protocols describe the general methodologies for determining the binding affinity at histamine H1 and muscarinic receptors.

Radioligand Binding Assay for Histamine H1 Receptor

This competitive binding assay is designed to determine the affinity of a test compound, such as bromodiphenhydramine, for the histamine H1 receptor.[7][15]

-

Materials:

-

Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).[15]

-

Radioligand: [³H]mepyramine (a selective H1 antagonist).[7]

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM diphenhydramine).

-

Test Compound: Bromodiphenhydramine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membrane preparation, assay buffer, and [³H]mepyramine.[7]

-

Non-specific Binding: Receptor membrane preparation, non-specific binding control, and [³H]mepyramine.[7]

-

Competitive Binding: Receptor membrane preparation, varying concentrations of bromodiphenhydramine (e.g., 0.1 nM to 10 µM), and [³H]mepyramine.[7]

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[15]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of bromodiphenhydramine. Determine the IC₅₀ (the concentration of bromodiphenhydramine that inhibits 50% of the specific binding of the radioligand).[13] Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[13]

-

Radioligand Binding Assay for Muscarinic Receptors

This protocol is similar to the H1 assay but is adapted for muscarinic receptor subtypes.

-

Materials:

-

Receptor Source: Membrane preparations from cells individually expressing each of the five human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).[7]

-

Test Compound: Bromodiphenhydramine.

-

Other materials: As per the H1 receptor assay.

-

-

Methodology:

-

Assay Setup: For each receptor subtype, set up a 96-well plate as described for the H1 receptor assay, substituting the appropriate reagents.[7]

-

Incubation: Incubate the plates at 37°C for 60 minutes.[7]

-

Filtration, Quantification, and Data Analysis: Proceed as described for the H1 receptor assay to determine the Ki of bromodiphenhydramine for each muscarinic receptor subtype.

-

Caption: Workflow for Radioligand Receptor Binding Assay.[7]

Conclusion

Bromodiphenhydramine's effects on the central nervous system are a complex interplay of its potent histamine H1 receptor antagonism and its significant anticholinergic properties. These dual mechanisms are responsible for its sedative, antiemetic, and antidyskinetic effects, as well as its profile of CNS-related side effects. While direct quantitative binding data for bromodiphenhydramine remains limited, analysis of its parent compound, diphenhydramine, provides a strong indication of its likely high affinity for both H1 and muscarinic receptors. The in vitro methodologies detailed in this guide provide a robust framework for the precise characterization of its receptor binding profile. For researchers and drug development professionals, a thorough understanding of these CNS effects is paramount for optimizing therapeutic applications and mitigating adverse events associated with first-generation antihistamines.

References

- 1. Bromodiphenhydramine | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bromodiphenhydramine? [synapse.patsnap.com]

- 3. What is Bromodiphenhydramine used for? [synapse.patsnap.com]

- 4. BROMODIPHENHYDRAMINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Exploring the Off-Target Effects of Bromodiphenhydramine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Executive Summary

Bromodiphenhydramine is a first-generation ethanolamine antihistamine primarily recognized for its antagonist activity at the histamine H1 receptor.[1][2][3] However, like many compounds in its class, its therapeutic actions and side-effect profile are significantly influenced by its interactions with unintended molecular targets.[2][4] A comprehensive understanding of these off-target effects is critical for accurate safety assessment and the development of more selective therapeutic agents.

This technical guide provides an in-depth overview of the known and potential off-target effects of Bromodiphenhydramine based on in vitro studies. Due to the limited availability of direct quantitative binding data for Bromodiphenhydramine in publicly accessible literature, this document leverages data from its close structural analog, Diphenhydramine, as a predictive proxy.[4] This approach is supplemented with available data on other structurally related first-generation antihistamines to build a comprehensive profile of likely off-target interactions.

The primary off-target activity of Bromodiphenhydramine is significant antagonism of muscarinic acetylcholine receptors, which underlies its characteristic anticholinergic effects.[1][2] Furthermore, data from proxy compounds indicate potential interactions with adrenergic and serotonergic receptors, neurotransmitter transporters, and key cardiac ion channels, including the hERG channel, which have implications for cardiovascular safety.[5][6]

This guide summarizes the available quantitative data for these interactions, provides detailed experimental protocols for key in vitro assays used to characterize them, and visualizes the core signaling pathways and experimental workflows to support further research in this area.

Quantitative Analysis of Off-Target Binding

The following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for Diphenhydramine (as a proxy for Bromodiphenhydramine) and other related compounds at various off-target receptors and ion channels. Lower Kᵢ and IC₅₀ values indicate higher potency.

Note: Data for Diphenhydramine is provided as a proxy due to the lack of specific public data for Bromodiphenhydramine.[4] This is a common practice given the structural similarity.

Table 1: Muscarinic Receptor Binding Affinities (Proxy Data)

| Compound | M₁ (Kᵢ, nM) | M₂ (Kᵢ, nM) | M₃ (Kᵢ, nM) | M₄ (Kᵢ, nM) | M₅ (Kᵢ, nM) |

|---|---|---|---|---|---|

| Diphenhydramine | 83 | 230 | 130 | 160 | 120 |

Source: Data derived from publicly available receptor binding assay results.[4]

Table 2: Adrenergic and Serotonergic Receptor Binding Affinities (Proxy Data)

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Diphenhydramine | Alpha-1 Adrenergic | 220 |

| Diphenhydramine | Alpha-2 Adrenergic | 8700 |

| Diphenhydramine | Serotonin (5-HT) Transporter (SERT) | 79 |

| Diphenhydramine | 5-HT₂ₐ Receptor | 11,000 |

Source: Data compiled from various in vitro receptor screening panels.[2]

Table 3: Ion Channel Inhibition (Proxy and Related Compound Data)

| Compound | Ion Channel | Inhibition (IC₅₀, µM) | Assay Type |

|---|---|---|---|

| Diphenhydramine | hERG (Kᵥ11.1) | 27.1 | Electrophysiology |

| Diphenhydramine | Sodium Channel (Naᵥ1.5) | 41 | Whole-cell Patch Clamp |

| Diphenhydramine | NMDA Receptor | 24.6 | Electrophysiology |

| Brompheniramine | hERG (Kᵥ11.1) | 0.90 | Whole-cell Patch Clamp |

| Brompheniramine | Sodium Channel (Iₙₐ) | 21.26 | Whole-cell Patch Clamp |

| Brompheniramine | Calcium Channel (Iₙₐ) | 16.12 | Whole-cell Patch Clamp |

Source: Data compiled from published electrophysiology studies.[5][7]

Signaling Pathways of Key Off-Target Interactions

Bromodiphenhydramine's primary on-target (Histamine H₁) and primary off-target (Muscarinic M₁, M₃, M₅) receptors often utilize the same Gq-coupled signaling pathway. Its interaction with M₂ and M₄ receptors involves the Gi-coupled pathway.

Experimental Protocols

Accurate characterization of off-target effects relies on robust and standardized in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. This competitive binding protocol determines the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), which is then used to calculate the binding affinity constant (Kᵢ).

Objective: To determine the binding affinity (Kᵢ) of Bromodiphenhydramine for a panel of off-target receptors (e.g., muscarinic, adrenergic, serotonergic subtypes).

Materials:

-

Receptor Source: Commercially available membrane preparations from cells (e.g., HEK293, CHO) stably expressing the human receptor of interest.

-

Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]prazosin for α₁-adrenergic receptors).

-

Test Compound: Bromodiphenhydramine, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., atropine for muscarinic receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter and compatible scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: Add receptor membranes and radioligand.

-

Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of Bromodiphenhydramine.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Bromodiphenhydramine concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Functional GPCR Assays (Second Messenger Quantification)

Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the compound's efficacy (agonist, antagonist, or inverse agonist activity).

Objective: To measure Bromodiphenhydramine's antagonist activity at Gq-coupled receptors (e.g., H₁, M₁, M₃, M₅) by quantifying its ability to block agonist-induced intracellular calcium mobilization.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or a no-wash calcium assay kit.

-

Agonist: A known agonist for the target receptor (e.g., histamine for H₁, carbachol for muscarinic receptors).

-

Test Compound: Bromodiphenhydramine.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With kinetic reading capability and automated liquid handling (e.g., FLIPR, FDSS).

Procedure:

-

Cell Plating: Seed cells into a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.

-

Compound Pre-incubation: Place the plate in the fluorescence reader. Add varying concentrations of Bromodiphenhydramine (or buffer for control wells) and incubate for 15-30 minutes.

-

Agonist Stimulation & Reading: Establish a baseline fluorescence reading for several seconds. Add a pre-determined concentration of the agonist (e.g., EC₈₀) to all wells and immediately begin kinetic fluorescence reading for 2-3 minutes.

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) reflects the intracellular calcium concentration.

-

Plot the agonist-induced ΔRFU against the concentration of Bromodiphenhydramine.

-

Use non-linear regression to determine the IC₅₀ of Bromodiphenhydramine for inhibiting the agonist response.

-

Objective: To measure Bromodiphenhydramine's antagonist activity at Gi-coupled receptors (e.g., M₂, M₄) by quantifying its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: HEK293 or CHO cells expressing the Gi-coupled receptor.

-

cAMP Assay Kit: e.g., HTRF, AlphaScreen, or GloSensor™ cAMP kits.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Agonist: A known agonist for the target receptor (e.g., acetylcholine).

-

Test Compound: Bromodiphenhydramine.

-

Lysis Buffer and detection reagents (provided with the kit).

Procedure:

-

Cell Plating: Plate cells in a suitable multi-well plate.

-

Compound Incubation: Treat cells with varying concentrations of Bromodiphenhydramine and/or the agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis & Detection: Lyse the cells and add the detection reagents according to the assay kit manufacturer's protocol.

-

Signal Reading: Read the plate on a compatible plate reader (e.g., for luminescence or time-resolved fluorescence).

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert sample readings to cAMP concentrations.

-

Plot the cAMP level against the Bromodiphenhydramine concentration to determine the IC₅₀ for the antagonism of the agonist effect.

-

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

Objective: To assess the inhibitory potential of Bromodiphenhydramine on the hERG potassium channel, a critical determinant of cardiac repolarization.

Materials:

-

Cell Line: HEK293 cells stably expressing the hERG (KCNH2) channel.

-

Patch-Clamp Rig: Manual or automated patch-clamp system.

-

Electrodes and Pipettes: Borosilicate glass pipettes.

-

Solutions:

-

External Solution (in mM): e.g., 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 dextrose; pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3.

-

-

Test Compound: Bromodiphenhydramine.

Procedure:

-

Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell membrane potential at a negative value (e.g., -80 mV).

-

Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the deactivating tail current, which is characteristic of hERG.

-

-

Baseline Recording: Record stable hERG currents in the vehicle control solution.

-

Compound Application: Perfuse the cell with increasing concentrations of Bromodiphenhydramine and record the current at each concentration until a steady-state block is achieved.

-

Data Analysis:

-

Measure the peak tail current amplitude at each compound concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percent inhibition against the log of the compound concentration.

-